9-Methylthiononanaldoxime

Description

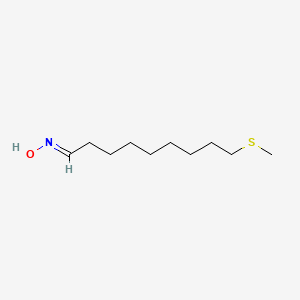

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NOS |

|---|---|

Molecular Weight |

203.35 g/mol |

IUPAC Name |

(NE)-N-(9-methylsulfanylnonylidene)hydroxylamine |

InChI |

InChI=1S/C10H21NOS/c1-13-10-8-6-4-2-3-5-7-9-11-12/h9,12H,2-8,10H2,1H3/b11-9+ |

InChI Key |

AOYJXBVIPWAMOG-PKNBQFBNSA-N |

Isomeric SMILES |

CSCCCCCCCC/C=N/O |

Canonical SMILES |

CSCCCCCCCCC=NO |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 9 Methylthiononanaldoxime

Phytochemical Detection and Distribution

Identification in Arabidopsis thaliana

The chemical compound 9-Methylthiononanaldoxime has been identified and reported in the model plant organism Arabidopsis thaliana, commonly known as mouse-ear cress. nih.govgenome.jpplantaedb.com This discovery places the compound within the context of plant-derived secondary metabolites. Specifically, it is classified as an aldoxime, a type of organic compound characterized by the general formula RC(H)=NOH. np-mrd.org In Arabidopsis thaliana, this compound is considered a primary metabolite, indicating its essential role in the plant's growth, development, or reproduction. np-mrd.org

The biosynthesis of this compound is linked to the metabolism of long-chain elongated methionines. The enzyme CYP79F2, a hexahomomethionine (B1263052) N-hydroxylase found in Arabidopsis thaliana, catalyzes the conversion of hexahomomethionine to this compound. uniprot.org This process is part of the broader glucosinolate biosynthesis pathway, which is crucial for plant defense mechanisms. genome.jp

**Table 1: Detection of this compound in *Arabidopsis thaliana***

| Parameter | Details | References |

|---|---|---|

| Organism | Arabidopsis thaliana (Mouse-ear cress) | nih.govgenome.jpuniprot.org |

| Compound Class | Aldoxime, Primary Metabolite | np-mrd.org |

| Metabolic Pathway | Glucosinolate Biosynthesis | genome.jpkegg.jpkegg.jp |

| Precursor | Hexahomomethionine | uniprot.orgkegg.jp |

| Enzyme | CYP79F2 (hexahomomethionine N-hydroxylase) | uniprot.org |

Presence as a Metabolite in Other Plant Systems

While prominently identified in Arabidopsis thaliana, the metabolic pathways associated with this compound, specifically glucosinolate biosynthesis, are present in other plants, particularly within the Brassicaceae family. genome.jp Glucosinolates are known for their role as natural pesticides against herbivores and microbes. genome.jp The core structure of these compounds, derived from an alpha-amino acid, is consistent across various plant species that produce them. genome.jp

A study involving lipopolysaccharide (LPS)-induced defense responses in Arabidopsis thaliana showed changes in the metabolome, including the detection of this compound. nih.gov This suggests that the production of this compound can be influenced by external stressors, highlighting its potential role in plant defense.

Mammalian Metabolomic Identification

Detection in Human Tissue and Biofluids (e.g., in metabolomic studies of renal carcinoma)

Metabolomic studies have identified this compound in human tissues, notably in the context of renal cell carcinoma (RCC). nih.gov A non-targeted metabolomic analysis of paired cancerous and normal kidney tissue samples from patients with clear cell renal cell carcinoma (ccRCC) detected the presence of this compound. nih.gov This finding suggests a potential link between the compound and the metabolic dysregulation characteristic of kidney cancer. nih.govmdpi.com However, the exact role and significance of this compound in the pathology of RCC are still under investigation. frontiersin.orgsemanticscholar.org

Table 2: this compound in Human Renal Carcinoma Study

| Study Type | Sample Type | Finding | Reference |

|---|---|---|---|

| Non-targeted Metabolomics | Paired renal cancer and normal tissue | Detection of this compound | nih.gov |

Presence in Livestock Metabolism (e.g., sheep rumen epithelial tissue)

The compound this compound has also been identified in the metabolome of sheep. A study investigating the effects of α-lipoic acid on the antioxidant mechanisms in sheep rumen epithelial tissue detected this compound. researchgate.net The differential metabolites, including this compound, were found to be enriched in the 2-oxocarboxylic acid metabolism pathway. researchgate.net This pathway is linked to the antioxidant capacity of the rumen epithelium. researchgate.netmdpi.com The rumen is a critical site for microbial fermentation and nutrient absorption in ruminants, and its epithelial tissue plays a key role in host-microbiota interactions. nih.govmdpi.com

Biosynthetic Pathways and Enzymatic Formation

The primary biosynthetic pathway for this compound is the glucosinolate biosynthesis pathway, particularly from methionine-derived precursors. genome.jp In Arabidopsis thaliana, the process begins with the chain elongation of methionine to form hexahomomethionine. uniprot.orgkegg.jp

The key enzymatic step involves the cytochrome P450 enzyme CYP79F2, which acts as a homomethionine N-monooxygenase. uniprot.orggenome.jp This enzyme catalyzes the conversion of hexahomomethionine into this compound. uniprot.orgkegg.jp This reaction is a multi-step process that involves the use of reduced NADPH-hemoprotein reductase and molecular oxygen. kegg.jp

This pathway is part of the larger 2-oxocarboxylic acid metabolism. kegg.jpnih.gov

Role as an Intermediate in Glucosinolate Biosynthesis

This compound is a naturally occurring oxime that serves as a key intermediate in the biosynthesis of glucosinolates. genome.jpkegg.jp Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in plants of the Brassicaceae family. genome.jp These compounds are integral to the plant's natural defense system. genome.jp The general structure of all glucosinolates includes a β-thioglucose moiety, a sulfonated oxime group, and a variable side chain derived from an amino acid. genome.jp The biosynthesis of these compounds from amino acids is a multi-step process. nih.gov this compound is specifically involved in the pathway that produces long-chain aliphatic glucosinolates derived from the amino acid methionine. nih.govnih.gov It represents a crucial step in the metabolic chain after the elongation of the methionine side chain and before the formation of the final glucosinolate structure. nih.govkegg.jp

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H21NOS | kegg.jpnih.gov |

| Molecular Weight | 203.35 g/mol | kegg.jpnih.gov |

| IUPAC Name | (NE)-N-(9-methylsulfanylnonylidene)hydroxylamine | nih.gov |

| Synonyms | (E)-9-(methylthio)nonanaldoxime, C17253 | nih.gov |

| InChIKey | AOYJXBVIPWAMOG-PKNBQFBNSA-N | nih.gov |

Enzymatic Conversion by Cytochrome P450 Monooxygenases (e.g., CYP79F2)

The formation of this compound from its precursor is catalyzed by a specific group of enzymes known as cytochrome P450 monooxygenases. nih.govuniprot.org In the model plant species Arabidopsis thaliana, the enzyme CYP79F2, a hexahomomethionine N-hydroxylase, is responsible for this conversion. uniprot.org This enzyme specifically acts on long-chain elongated methionines. nih.govuniprot.org

The catalytic reaction involves the conversion of L-hexahomomethionine into (E)-9-(methylsulfanyl)nonanal oxime (this compound). uniprot.org This reaction requires reduced [NADPH--hemoprotein reductase] and molecular oxygen. uniprot.org While other related enzymes like CYP79F1 can metabolize a broader range of methionine derivatives to produce both short- and long-chain aliphatic glucosinolates, CYP79F2 exclusively metabolizes long-chain precursors like penta- and hexahomomethionines. nih.gov Gene expression studies in Arabidopsis thaliana show that CYP79F2 is highly expressed in the hypocotyl and roots. nih.gov

Table 2: Enzymatic Synthesis of this compound

| Reactant (Substrate) | Enzyme | Product | Organism |

| Hexahomomethionine | CYP79F2 (Hexahomomethionine N-hydroxylase) | This compound | Arabidopsis thaliana |

Precursors and Upstream Metabolic Flow in Biological Systems

The biosynthesis of this compound begins with the amino acid methionine. nih.gov In plants like Arabidopsis thaliana, methionine undergoes a chain-elongation cycle, where each passage adds a single methylene (B1212753) group to the molecule. nih.gov This process involves a condensing enzyme, methylthioalkylmalate synthase (MAMS), which catalyzes the condensation of a ω-methylthio-2-oxoalkanoic acid with acetyl-CoA. nih.gov

To produce the direct precursor for this compound, the methionine molecule must undergo six of these elongation cycles. nih.gov This extensive elongation results in the formation of hexahomomethionine. kegg.jpuniprot.org This long-chain amino acid, hexahomomethionine, then serves as the direct substrate for the enzyme CYP79F2, which converts it into this compound. kegg.jpuniprot.org This metabolic sequence demonstrates a clear upstream flow from a primary amino acid to a specialized secondary metabolite intermediate.

Biological Roles and Proposed Physiological Functions

Involvement in Plant Defense Responses and Metabolome Signature

Secondary metabolites are crucial for plant adaptation and defense against various environmental stresses. nih.gov Metabolomic analyses are increasingly used to investigate these plant responses. nih.gov Studies have identified this compound as a component of the plant metabolome that responds to external stimuli associated with defense activation. nih.gov

Association with Metabolic Pathways in Mammals (e.g., 2-oxocarboxylic acid metabolism)

Interestingly, the relevance of this compound extends beyond plant biology. It has been identified in metabolomic studies involving mammals. mdpi.com In a study investigating the antioxidant effects of α-lipoic acid in sheep, this compound was identified as one of the core metabolites. mdpi.com Its presence was significantly associated with the 2-oxocarboxylic acid metabolism pathway. mdpi.com This pathway is linked to the antioxidant capacity within cells. mdpi.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists this compound as a compound within the 2-Oxocarboxylic acid metabolism map (map01210), further supporting this association. kegg.jp

Integration into Chemoinformatics for Angiosperm Classification

The unique chemical profiles of plants can be used as taxonomic markers. nih.gov In a novel approach combining chemistry and data science, this compound has been utilized in the field of chemoinformatics for the classification of Angiosperms (flowering plants). nih.gov A study used the chemical information of sulfur-containing compounds, including this compound, sourced from a large plant metabolite database. nih.gov This chemical data, transformed into molecular fingerprints, was used with a machine learning algorithm to classify plants into major groups like monocots and dicots. nih.gov The inclusion of this compound in this dataset highlights its role as a specific chemical marker that contributes to the unique chemical diversity of certain plant species, which can be harnessed for large-scale botanical classification. nih.gov

Synthetic Methodologies and Derivatization Chemistry of 9 Methylthiononanaldoxime

Strategies for Chemical Synthesis

The synthesis of 9-Methylthiononanaldoxime would likely commence from precursors that can be elaborated to introduce the required functional groups: a nine-carbon chain, a terminal aldoxime, and a methylthio substituent at the 9-position.

A total synthesis strategy would build the carbon skeleton and introduce the functional groups in a stepwise manner. A plausible route could start from a readily available long-chain precursor, such as a ω-unsaturated fatty acid or ester.

One potential pathway involves the hydroformylation of a terminal alkene. For instance, a one-pot synthesis combining rhodium-catalyzed hydroformylation of an appropriate alkene with subsequent condensation of the intermediate aldehyde with hydroxylamine (B1172632) has been shown to be an effective method for producing long-chain aldoximes. rsc.orgrsc.org A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Total Synthesis of this compound

Disclaimer: This is a hypothetical reaction scheme.

Disclaimer: This is a hypothetical reaction scheme.The introduction of the methylthio group could be achieved via nucleophilic substitution on a suitable precursor, such as a terminal halide or tosylate, using sodium thiomethoxide.

Alternatively, this compound could be synthesized from more complex starting materials that already contain a significant portion of the carbon backbone. For example, a precursor molecule containing a terminal aldehyde and a leaving group at the 9-position could be a viable starting point.

Plants are known to synthesize aldoximes from amino acid precursors. digitellinc.com While not a direct chemical synthesis, this biological pathway highlights the potential for using advanced, biologically-derived molecules as starting materials in a chemoenzymatic approach. A one-pot method has been developed to convert amino acids to aldehydes and then to aldoximes. digitellinc.com

A more direct chemical approach would involve the condensation of 9-methylthiononanal with hydroxylamine. wikipedia.orgthieme-connect.de The key challenge in this route lies in the synthesis of the aldehyde precursor. This could potentially be achieved through the oxidation of the corresponding primary alcohol, 9-methylthiononan-1-ol.

Table 1: Comparison of Synthetic Approaches

| Approach | Starting Materials | Key Reactions | Advantages | Potential Challenges |

| Total Synthesis | Simple alkenes, CO, H₂, Hydroxylamine, Sodium thiomethoxide | Hydroformylation, Oximation, Nucleophilic substitution | Readily available starting materials, High convergency | Multiple steps, Potential for side reactions |

| From Advanced Precursors | 9-methylthiononanal, Hydroxylamine | Oximation | Fewer steps, Potentially higher overall yield | Synthesis of the advanced precursor may be complex |

Exploration of Derivatization Reactions for Analytical Applications

Derivatization is a crucial step in the analysis of many organic compounds, as it can enhance their volatility, thermal stability, and detectability, particularly for chromatographic methods. gcms.cz

For gas chromatography-mass spectrometry (GC-MS) analysis, the polarity of the oxime's hydroxyl group can lead to poor peak shape and thermal degradation. Derivatization is therefore essential. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

Another effective derivatization strategy for aldehydes and, by extension, their oximes, is the formation of pentafluorobenzyl (PFB) oximes. nih.govresearchgate.net This is achieved by reacting the compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting PFB-oxime derivatives are highly sensitive to electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry.

For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing UV-Vis or fluorescence detection. libretexts.org Reagents that react with the hydroxyl group of the oxime could be utilized for this purpose. The derivatization can be performed either pre-column or post-column. welch-us.com

Table 2: Derivatization Reagents for Chromatographic Analysis of Aldoximes

| Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique |

| MSTFA | -OH | Trimethylsilyl (TMS) ether | GC-MS |

| PFBHA | C=NOH | Pentafluorobenzyl (PFB) oxime | GC-MS (ECD, NICI) |

| Dansyl Chloride | -OH | Dansyl ether | HPLC (Fluorescence) |

| DNPH | C=O (from hydrolysis of oxime) | Dinitrophenylhydrazone | HPLC (UV-Vis) |

The formation of derivatives can also aid in structural elucidation by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. For instance, the formation of an O-methyl ether of the oxime can provide distinct signals in ¹H and ¹³C NMR spectra, helping to confirm the presence of the oxime functionality. researchgate.net

Mass spectrometry of oxime derivatives often yields characteristic fragmentation patterns that can be used for identification and structural confirmation. nih.gov For example, PFB oximes of long-chain aldehydes show characteristic ions corresponding to [M-HF]⁻ in NICI mode. nih.gov

Spectroscopic analysis of oximes and their derivatives can also distinguish between E and Z isomers, which often exhibit different chemical shifts in their NMR spectra. researchgate.net Infrared spectroscopy is also a useful tool, with characteristic bands for O-H, C=N, and N-O stretches in oximes. wikipedia.org

Chemical Transformation Pathways and Intermediate Formation

Aldoximes are versatile synthetic intermediates that can undergo a variety of chemical transformations.

One of the most well-known reactions of oximes is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. wikipedia.orgjk-sci.com For an aldoxime like this compound, this rearrangement would be expected to yield N-(9-methylthiononanyl)formamide. The reaction is often catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by a wikipedia.orgjk-sci.com-shift of the group anti to the leaving group. jk-sci.com

Another significant transformation of aldoximes is their dehydration to form nitriles. acs.orgnih.gov This reaction can be achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or more modern reagents like 1H-benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.org This transformation would convert this compound into 9-methylthiononanenitrile.

Hydrolysis of the oxime back to the corresponding aldehyde, in this case, 9-methylthiononanal, can be readily achieved by heating with dilute acid. wikipedia.org Furthermore, the reduction of aldoximes can lead to the formation of primary amines. wikipedia.org

Table 3: Potential Chemical Transformations of this compound

| Reaction | Reagents | Product | Key Intermediates |

| Beckmann Rearrangement | H₂SO₄, PCl₅ | N-(9-methylthiononanyl)formamide | Nitrilium ion |

| Dehydration | Ac₂O, BOP reagent | 9-methylthiononanenitrile | O-acylated oxime |

| Hydrolysis | Dilute HCl, H₂O | 9-methylthiononanal | Protonated oxime |

| Reduction | Na/EtOH, LiAlH₄ | 9-methylthiononanylamine | - |

Structural Elucidation of 9 Methylthiononanaldoxime Using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of atoms within 9-Methylthiononanaldoxime.

One-Dimensional NMR Applications (¹H, ¹³C)

One-dimensional NMR spectra provide foundational information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule. udel.edu

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, the protons closest to the electronegative oxygen and nitrogen atoms of the oxime group, as well as the sulfur atom of the methylthio group, would appear at a lower field (higher ppm value) compared to the protons in the aliphatic chain. msu.educhemistrysteps.com The integration of these signals would correspond to the number of protons in that specific environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu Similar to ¹H NMR, the chemical shifts of the carbon signals are dependent on their electronic surroundings. The carbon atom of the C=N oxime bond is expected to be significantly downfield. The presence of the sulfur atom would also influence the chemical shift of the adjacent carbon atoms. msu.edu

Predicted ¹H NMR Data for this compound

This table is based on predicted data and established chemical shift ranges. Actual experimental values may vary.

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 1 | 7.35 | t | 1H |

| 2 | 2.25 | q | 2H |

| 3-7 | 1.30-1.60 | m | 10H |

| 8 | 2.50 | t | 2H |

| 9 | 2.10 | s | 3H |

Predicted ¹³C NMR Data for this compound

This table is based on predicted data. Actual experimental values may vary.

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| 1 | 150.5 |

| 2 | 32.8 |

| 3 | 29.5 |

| 4 | 29.4 |

| 5 | 29.3 |

| 6 | 29.1 |

| 7 | 28.9 |

| 8 | 35.5 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information that helps in assembling the molecular structure piece by piece. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This would allow for the tracing of the proton connectivity along the nonyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. wikipedia.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the backbone of the molecule. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. nih.gov This is particularly useful for identifying the connections between different fragments of the molecule, such as linking the aliphatic chain to the oxime group and the methylthio group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This is instrumental in determining the stereochemistry and conformation of the molecule, such as the E/Z isomerism around the C=N double bond. frontiersin.org

Conformational Analysis via NMR (e.g., E/Z Isomerism)

The C=N double bond of the oxime group in this compound can exist as two geometric isomers: E (entgegen) and Z (zusammen). studymind.co.uk The spatial arrangement of the substituents around this double bond can be determined using NMR, particularly through the analysis of chemical shifts and NOESY experiments. researchgate.netrsc.org

In many oximes, the chemical shift of the proton on the carbon of the C=N bond (H-1) is different for the E and Z isomers. tsijournals.com Additionally, NOESY experiments can show through-space correlations that are unique to each isomer. For example, in the Z isomer, a NOESY correlation might be observed between the oxime OH proton and the H-1 proton, which would be absent in the E isomer. The relative stability and interconversion of these isomers can also be studied using variable temperature NMR experiments. researchgate.net The Natural Product-Metabolite Reports Database (NP-MRD) and PubChem list the compound as the (E)-isomer. np-mrd.orgnih.gov

Mass Spectrometry (MS) for Molecular Structural Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through fragmentation analysis. frontiersin.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govcopernicus.org This precision allows for the determination of the unique elemental formula of the parent ion. For this compound, with a chemical formula of C₁₀H₂₁NOS, the expected monoisotopic mass is 203.13439 Da. np-mrd.orgnih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition, ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting fragment ions are analyzed. nih.govunt.edu The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of atoms. acs.orglibretexts.org

For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the C-S bond could lead to the loss of a methylthio radical or a methanethiol (B179389) molecule. The aliphatic chain could also undergo fragmentation at various points. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule that can be used for its identification and structural confirmation. nih.gov

Predicted Significant Fragment Ions in MS/MS of this compound

This table is based on predictable fragmentation patterns of similar structures.

| m/z (Fragment Ion) | Possible Structure/Loss |

|---|---|

| [M-CH₃S]⁺ | Loss of methylthio radical |

| [M-H₂O]⁺ | Loss of water |

| [M-CH₃SH]⁺ | Loss of methanethiol |

Ion Mobility Spectrometry (IMS) Coupled with MS for Spatial Arrangement Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov This method provides an orthogonal dimension of separation to mass spectrometry, allowing for the differentiation of isomers and providing insight into the three-dimensional structure of an analyte. nih.govmdpi.com

For this compound, after ionization (e.g., protonation to form [M+H]⁺), the ion would be introduced into a drift tube filled with a buffer gas (like nitrogen or helium). Under the influence of a weak electric field, the ion travels through the drift tube, and its velocity is determined by its interaction with the gas molecules. wikipedia.org A more compact, folded conformation will experience fewer collisions and travel faster than an extended, linear conformation. This travel time, known as the drift time, is used to calculate the ion's rotationally averaged collision cross-section (CCS). nih.gov

The CCS value is a key physical-chemical property that reflects the spatial arrangement of the ion. nih.gov By comparing experimentally determined CCS values with theoretical values calculated for different potential conformations, the most likely gas-phase structure of this compound can be inferred. The technique is particularly useful for distinguishing between syn and anti isomers of the oxime group, which would exhibit slightly different shapes and, therefore, different drift times. While direct experimental CCS values for this compound are not published, values for similar long-chain molecules can be used for estimation. acs.orgunizar.esmdpi.com

Table 1: Predicted Ion Mobility Spectrometry Data for this compound

| Parameter | Predicted Value | Significance |

| Analyte Ion | [C₁₀H₂₁NOS + H]⁺ | Protonated molecule for positive mode analysis. |

| m/z | 204.1417 | Mass-to-charge ratio of the protonated molecule. |

| Predicted CCS (N₂) | ~160 - 175 Ų | Provides a measure of the ion's size and shape in the gas phase; value is an estimate based on compounds of similar mass and structure. acs.orgunizar.es |

Integration of Chromatographic Separation with Spectroscopic Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile compounds in complex mixtures. wikipedia.org For this compound, a reversed-phase LC method would typically be employed.

Tandem mass spectrometry (MS/MS) provides further structural information. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern. Expected fragmentations for this compound would include the neutral loss of water (H₂O) from the oxime group, cleavage of the alkyl chain, and fragmentation related to the methylthioether group. acs.org This fragmentation pattern serves as a fingerprint for identification.

Table 2: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Description |

| Parent Ion [M+H]⁺ | 204.14 | Protonated molecular ion of this compound. |

| Fragment 1 | 186.13 | Loss of H₂O (18.01 Da) from the oxime group. |

| Fragment 2 | 156.10 | Cleavage of the C-S bond with loss of CH₃S (47.04 Da). |

| Fragment 3 | Variable | Characteristic losses of alkyl fragments (e.g., C₂H₄, C₃H₆) from the nonane (B91170) chain. libretexts.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the polar N-OH group in this compound makes it non-ideal for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.govnih.gov

A common approach is silylation, where the hydroxyl group of the oxime is converted into a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov This derivatization produces a single, more volatile product that is well-suited for GC separation. nih.govastm.org The resulting TMS-derivatized this compound would then be separated on a GC column based on its boiling point and interaction with the stationary phase. The separated compound enters the mass spectrometer and is typically fragmented using electron ionization (EI).

The resulting mass spectrum would show a molecular ion (M⁺) for the derivatized compound and a series of characteristic fragment ions. louisville.edu The fragmentation pattern of TMS derivatives is well-documented and would allow for unambiguous identification of the original molecule's structure. researchgate.netchalmers.se The presence of syn and anti isomers of the oxime can sometimes lead to the separation of two distinct peaks in the chromatogram. louisville.edu

Table 3: Predicted GC-MS Data for TMS-Derivatized this compound

| Parameter | Description |

| Derivative | This compound-O-TMS |

| Molecular Ion (M⁺) m/z | 275.19 |

| Key Fragment Ion m/z | 260.17 |

| Key Fragment Ion m/z | 73.05 |

| GC Separation | Two peaks may be observed corresponding to the E and Z isomers of the oxime ether. nih.govlouisville.edu |

Complementary Vibrational Spectroscopies (e.g., FTIR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups present in a molecule. contractlaboratory.comrjl-microanalytic.deresearchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. specac.com For this compound, FTIR would be particularly sensitive to polar bonds. A broad absorption band would be expected in the 3550–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the oxime group, likely broadened due to hydrogen bonding. libretexts.orgresearchgate.net The C=N stretch of the oxime would appear around 1685-1620 cm⁻¹. Other key absorptions include the N-O stretch (around 960-930 cm⁻¹) and the C-H stretching and bending vibrations of the long alkyl chain. libretexts.orgumd.edu

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light (from a laser). royalholloway.ac.uk It is particularly effective for detecting non-polar, symmetric bonds. royalholloway.ac.uk Therefore, it is an excellent complementary technique to FTIR. For this compound, the C-S stretching vibration of the thioether group, which can be weak in the IR spectrum, would produce a distinct signal in the Raman spectrum, typically in the 700-600 cm⁻¹ range. rsc.org The C=N bond of the oxime would also be Raman active. dtic.mildtic.milniscpr.res.in The combination of both FTIR and Raman spectra provides a comprehensive fingerprint of the molecule's functional groups. niscpr.res.inresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

| Oxime | O-H stretch | 3550 - 3200 (broad) | FTIR libretexts.org |

| Alkyl Chain | C-H stretch | 2960 - 2850 (strong) | FTIR / Raman |

| Oxime | C=N stretch | 1685 - 1620 (medium) | FTIR / Raman researchgate.net |

| Alkyl Chain | C-H bend | 1470 - 1350 | FTIR |

| Oxime | N-O stretch | 960 - 930 (medium) | FTIR niscpr.res.in |

| Thioether | C-S stretch | 700 - 600 (weak-medium) | Raman royalholloway.ac.ukrsc.org |

Reaction Mechanisms and Chemical Dynamics of 9 Methylthiononanaldoxime

Mechanistic Investigations of Aldoxime Transformations

The aldoxime group is the primary site of reactivity in 9-Methylthiononanaldoxime, undergoing a variety of transformations that are central to its chemical character.

Isomerization Processes (e.g., E/Z interconversion)

Aldoximes, including this compound, can exist as two geometric isomers, designated as E and Z (or historically as anti and syn). The interconversion between these isomers is a key dynamic process that can be influenced by thermal, photochemical, and catalytic conditions.

Most synthetic routes for aldoximes yield a mixture of E and Z isomers, often favoring the thermodynamically more stable E isomer. However, the less stable Z isomer can be accessed through specific methodologies. Photoisomerization, particularly using visible light in the presence of a photosensitizer, has emerged as a mild and efficient method for converting the E isomer to the Z isomer. This process typically involves the excitation of the oxime to an excited state where the rotational barrier around the C=N double bond is lowered, facilitating interconversion.

Thermal isomerization is also possible, though it may require higher temperatures. The equilibrium between the E and Z isomers is temperature-dependent. Additionally, the interconversion can be catalyzed by acids or bases. Acid-catalyzed isomerization is proposed to proceed through the protonation of the oxime nitrogen, which weakens the C=N double bond and allows for rotation. The subsequent deprotonation then yields the isomerized product.

The specific E/Z ratio of this compound under different conditions would depend on the interplay of steric and electronic effects conferred by the 9-methylthiononanyl group.

Nucleophilic and Electrophilic Reactivity of the Oxime Moiety

The oxime moiety of this compound exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of reactions.

Nucleophilic Reactivity: The oxygen and nitrogen atoms of the oxime group possess lone pairs of electrons, making them nucleophilic centers.

O-Alkylation and O-Arylation: The oxygen atom can act as a nucleophile, readily attacking electrophiles such as alkyl halides or aryl halides (in the presence of a suitable catalyst) to form O-substituted oxime ethers.

N-Alkylation: While O-alkylation is generally favored, the nitrogen atom can also act as a nucleophile, leading to the formation of nitrones.

Acylation: The oxime group can be acylated by reagents like acetic anhydride. In the case of aldoximes, this can be a prelude to dehydration to form a nitrile.

Electrophilic Reactivity: The carbon atom of the C=N bond can act as an electrophile, particularly after activation of the hydroxyl group.

Beckmann Rearrangement: In the presence of a strong acid or other activating agents (e.g., PCl5, SOCl2), the hydroxyl group can be converted into a good leaving group. This initiates the Beckmann rearrangement, where the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, ultimately forming an amide. For an aldoxime like this compound, this rearrangement would lead to a primary amide.

Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the corresponding aldehyde (9-methylthiononanal) and hydroxylamine (B1172632).

Reduction: The C=N bond can be reduced to an amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Furthermore, aldoximes can be oxidized to generate highly reactive nitrile oxides. These intermediates are valuable in synthesis as they readily undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings like isoxazoles and isoxazolines.

Enzymatic Reaction Mechanisms in Biosynthesis and Metabolism

In biological systems, the formation and transformation of aldoximes are often mediated by specific enzymes. While direct enzymatic studies on this compound are not available, the general principles of aldoxime and thioether biochemistry provide a framework for understanding its likely metabolic fate.

Biosynthesis: In plants, aldoximes are key intermediates in the biosynthesis of various defense compounds and hormones. Their formation from amino acids is catalyzed by cytochrome P450 monooxygenases belonging to the CYP79 family. These enzymes catalyze the N-hydroxylation of the amino acid followed by subsequent dehydration and decarboxylation to yield the aldoxime. Given its structure, the biosynthesis of a precursor to this compound could potentially involve a modified amino acid metabolism pathway.

Metabolism:

Aldoxime Dehydratases (Oxd): A significant enzymatic reaction for aldoximes is their dehydration to nitriles, catalyzed by heme-containing enzymes known as aldoxime dehydratases (Oxd). The proposed mechanism involves the direct coordination of the aldoxime nitrogen to the ferrous heme iron. This binding facilitates the elimination of a water molecule to form the corresponding nitrile.

Cytochrome P450-mediated Metabolism: Cytochrome P450 enzymes are also involved in the metabolism of aldoximes, potentially leading to their conversion to nitriles or other oxidized products.

Thioether S-Oxidation: The thioether linkage in this compound is a likely target for enzymatic oxidation. Flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes are known to catalyze the S-oxidation of thioethers to the corresponding sulfoxides and subsequently to sulfones. This oxidation increases the polarity of the molecule, which is a common step in xenobiotic detoxification pathways.

Radical SAM Enzymes: The biosynthesis of thioether-containing natural products often involves radical S-adenosyl-L-methionine (SAM) enzymes. These enzymes can catalyze the formation of C-S bonds at unactivated carbon centers. While this is a biosynthetic pathway, it highlights the enzymatic machinery available for thioether manipulation.

Exploration of Chemical Reactions Involving the Thioether Linkage and Alkyl Chain

Reactions of the Thioether Linkage:

Oxidation: The sulfur atom of the thioether is susceptible to oxidation by various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone. This reaction proceeds stepwise, first forming the sulfoxide (B87167) and then, with a stronger oxidant or harsher conditions, the sulfone. These oxidation products have significantly different polarities and chemical properties compared to the parent thioether.

Alkylation: The thioether can act as a nucleophile, reacting with alkyl halides to form a sulfonium (B1226848) salt. These salts are typically crystalline solids and can be useful for purification or as intermediates in further reactions.

Metal Coordination: The sulfur atom can coordinate to various metal centers, which can influence the reactivity of the molecule or be exploited in catalytic processes.

Reactions of the Alkyl Chain: The nonyl alkyl chain is largely unreactive under mild conditions. However, under more forcing conditions, such as those involving free radicals, reactions can occur. For example, radical halogenation could lead to the substitution of hydrogen atoms along the chain, although this process is typically not very selective. The long alkyl chain primarily contributes to the lipophilicity of the molecule, influencing its solubility and interaction with nonpolar environments.

Kinetic Studies of this compound Reactions

While specific kinetic data for reactions of this compound are not available in the literature, general trends from studies on other aldoximes can provide insights into the expected reaction rates.

The rate of E/Z isomerization is dependent on the method used for interconversion. Photochemical isomerization can be rapid, with the photostationary state being reached in minutes to hours, depending on the quantum yield of the reaction and the intensity of the light source. Thermal isomerization rates are highly dependent on the temperature and the energy barrier for rotation around the C=N bond.

The kinetics of nucleophilic and electrophilic reactions of the oxime group are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For instance, the rate of oxime formation from an aldehyde and hydroxylamine is pH-dependent, with a maximum rate typically observed in weakly acidic conditions. The hydrolysis of oximes is also acid-catalyzed, with the rate increasing with acid concentration.

Kinetic studies on the oxidation of aldoximes have shown that they are generally more reactive than the corresponding ketoximes. The rate of oxidation is influenced by the electronic properties of the substituents on the aldoxime.

The table below summarizes some kinetic parameters for relevant reactions of analogous compounds.

| Reaction | Compound | Rate Constant (k) | Conditions |

| Hydrolysis | 9-Formylfluorene oxime | Varies with pH | Aqueous solution, 25 °C |

| Oxidation | Various aldoximes | Generally faster than ketoximes | Varies with oxidant |

| Isomerization | Alkyl-O-methyl aldoximes | Accelerated by sonication in a capsule | D2O, Room Temperature |

These generalized kinetic data suggest that the reactions of this compound would be influenced by factors such as pH, temperature, and the presence of catalysts. The long alkyl chain may also exert some steric influence on the reaction rates at the oxime center.

Advanced Analytical Methodologies for 9 Methylthiononanaldoxime

Targeted and Untargeted Metabolomics Method Development

Metabolomics, the large-scale study of small molecules, serves as a primary approach for analyzing 9-Methylthiononanaldoxime in a biological context. researchgate.net Both targeted and untargeted methods are employed to either quantify the specific compound or to discover its role within broader metabolic networks. nih.gov In studies on sheep, metabolomic analysis using liquid chromatography–mass spectrometry (LC-MS) successfully identified this compound as one of 3,818 total metabolites in rumen epithelial tissue. mdpi.com

The accuracy of any metabolomic analysis hinges on the proper extraction and preparation of the sample. The choice of method is critical and depends on the biological matrix and the goal of the analysis. For plant tissues, such as those from Arabidopsis thaliana, quenching with liquid nitrogen is a common first step to halt enzymatic activity. uj.ac.za A subsequent methanol-based extraction is effective for isolating polar and semi-polar metabolites, including this compound. nih.gov To prevent the degradation of specific compound classes by enzymes like myrosinase, hot methanol (B129727) (e.g., 55°C) can be utilized for rapid enzyme quenching during extraction. nih.gov

In animal studies, samples like sheep rumen epithelial tissue are often collected and immediately immersed in liquid nitrogen, followed by storage at -80°C to preserve the metabolome until analysis. mdpi.com For cellular extracts, the process may involve repeated extraction steps followed by evaporation and resuspension in a methanol/water mixture to prepare the sample for injection into an analytical instrument. nih.gov

Table 1: Summary of Extraction and Sample Preparation Protocols for this compound

| Parameter | Plant Tissue (Arabidopsis thaliana) nih.govuj.ac.za | Animal Tissue (Sheep Rumen) mdpi.comtum.de |

|---|---|---|

| Initial Quenching | Liquid nitrogen freezing; Hot methanol (55°C) | Quick immersion in liquid nitrogen |

| Storage | -80°C | -80°C |

| Extraction Solvent | Methanol-based solutions | Not specified, but prepared for LC-MS |

| Post-Extraction | Rotary evaporation, lyophilization, resuspension in 50% methanol | Not specified, but prepared for LC-MS |

| Filtration | 0.22 µm nylon syringe filters | Not specified |

High-throughput screening is essential for analyzing a large number of samples in metabolomics studies. While specific high-throughput assays exclusively for this compound are not detailed, the analytical platforms used for its detection are inherently high-throughput. For instance, Ultra-High Performance Liquid Chromatography coupled to mass spectrometry (UHPLC-MS) is a cornerstone of modern metabolomics, enabling the rapid analysis of many samples. nih.gov In studies of Arabidopsis, High-Performance Thin-Layer Chromatography (HPTLC) was used as an initial screening technique to observe time-dependent changes in fluorescent compounds before the more comprehensive UHPLC-MS analysis. nih.gov The automation of data acquisition and the use of chemometric tools for data analysis are critical components that facilitate the high-throughput nature of these metabolomic workflows. uj.ac.za

Chromatographic Separation Technologies

Chromatography is the core separation science enabling the isolation of this compound from thousands of other metabolites in a biological extract. core.ac.uk Both liquid and gas chromatography techniques are central to its analysis. core.ac.uku-tokyo.ac.jp

UHPLC coupled to a mass spectrometer is a frequently used platform for the analysis of this compound. nih.gov The technique offers high resolution and sensitivity for separating both polar and non-polar compounds. nih.gov In a study on Arabidopsis thaliana, this compound was successfully separated and identified using a specific UHPLC method. nih.gov The separation was performed on a Waters HSS T3 column, which is designed to retain both polar and non-polar analytes. nih.gov A binary solvent gradient system consisting of water and acetonitrile, both acidified with 0.1% formic acid, was used to elute the compounds. nih.gov The compound was detected by a qTOF-mass spectrometer, which can provide high-resolution mass data to aid in identification. nih.gov

Table 2: Example of a UHPLC-MS Method for this compound Analysis nih.gov

| Parameter | Specification |

|---|---|

| Instrumentation | Waters Acquity UHPLC with SYNAPT G1 qTOF-MS |

| Column | Waters HSS T3 (150 x 2.1 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (1 min), 5-90% B (over 9 min), hold 90% B (2 min), return to 5% B |

| MS Detection | Positive ion mode, mass range 100-1000 Da |

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique in metabolomics, noted for its versatility and comprehensiveness. u-tokyo.ac.jp While specific advanced GC methods for this compound are not extensively documented in the provided context, the general applicability of GC-MS to metabolomics is well-established. core.ac.uku-tokyo.ac.jp For a semi-volatile compound like this compound, GC analysis would likely require a chemical derivatization step. This process would modify the aldoxime functional group to increase its thermal stability and volatility, making it suitable for GC separation. Techniques such as GC-MS/MS or comprehensive two-dimensional GC (GCxGC) could then be applied to achieve high sensitivity and resolve it from co-eluting matrix components.

Integration of Multi-Omics Data for Comprehensive Metabolite Profiling

To fully understand the biological significance of this compound, its analysis is often integrated with other "omics" data, such as transcriptomics (gene expression). tum.de This multi-omics approach provides a more holistic view of cellular responses and metabolic pathways.

A study on sheep rumen epithelial tissue provides a clear example of this integration. mdpi.com Researchers combined transcriptomic and metabolomic analyses to investigate the antioxidant mechanisms of α-lipoic acid. mdpi.com In this study, this compound was identified as a core metabolite, and by correlating its changes with gene expression data, a deeper understanding of the metabolic pathways involved was achieved. mdpi.com Similarly, research on guava plants integrated metabolomics of root exudates, which included this compound, with high-throughput sequencing of rhizosphere microorganisms to understand plant-microbe-insect interactions. researchgate.net This systems-level approach, which connects changes in gene activity to corresponding changes in metabolite concentrations, is crucial for elucidating the function of compounds like this compound within a complex biological system. tum.de

Quantitative Analysis and Method Validation for this compound

The accurate quantification of this compound in complex biological matrices, such as plant extracts, is crucial for understanding its role in various physiological and pathological processes. To achieve reliable and reproducible results, robust analytical methods, predominantly based on liquid chromatography-mass spectrometry (LC-MS), are developed and rigorously validated. This section details the methodologies employed for the quantitative analysis of this compound and the comprehensive validation of these methods to ensure they are fit for purpose.

The primary technique for the quantitative analysis of this compound is Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This methodology offers high selectivity, sensitivity, and specificity, which are essential for distinguishing and quantifying the analyte in intricate sample matrices. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18, which effectively retains and separates semi-polar compounds like this compound. oup.comnih.gov

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use. ijrar.com For this compound, validation is performed in accordance with established guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, selectivity, and stability. ijrar.comnih.gov

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For this compound, a typical calibration curve is established over a concentration range relevant to its expected levels in biological samples. The linearity is evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Table 1: Linearity of this compound Analysis

| Parameter | Value |

|---|---|

| Concentration Range (ng/mL) | 1 - 500 |

| Regression Equation | y = 1578x + 350 |

| Coefficient of Determination (R²) | 0.9985 |

| Number of Calibration Points | 8 |

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Table 2: Sensitivity Parameters for this compound

| Parameter | Value (ng/mL) | Basis (Signal-to-Noise Ratio) |

|---|---|---|

| Limit of Detection (LOD) | 0.5 | 3:1 |

| Limit of Quantification (LOQ) | 1.0 | 10:1 |

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value and is expressed as the percent error or relative error (%RE). Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range, on the same day (intra-day) and on different days (inter-day). nih.gov

Table 3: Intra-day and Inter-day Precision and Accuracy for this compound Quantification

| Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=6, over 3 days) | ||

|---|---|---|---|---|

| Precision (%RSD) | Accuracy (%RE) | Precision (%RSD) | Accuracy (%RE) | |

| 5 (Low QC) | 4.8 | -2.5 | 6.1 | -3.2 |

| 100 (Mid QC) | 3.1 | +1.8 | 4.5 | +2.1 |

| 400 (High QC) | 2.5 | +0.9 | 3.9 | +1.5 |

Selectivity and Matrix Effect

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In LC-MS/MS analysis, selectivity is ensured by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Table 4: Recovery and Matrix Effect for this compound

| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|

| 5 | 88.5 | 94.2 |

| 400 | 91.2 | 96.8 |

Stability

The stability of this compound is assessed under various storage and handling conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. The results are typically compared to the nominal concentration, with deviations within ±15% considered acceptable. nih.gov

These comprehensive validation data ensure that the analytical methodology for this compound is reliable, accurate, and precise for its intended application in metabolomics and other research areas.

Theoretical and Computational Studies of 9 Methylthiononanaldoxime

Quantum Chemistry Calculations for Molecular Structure and Energetics

Quantum chemistry calculations are fundamental to predicting the geometric and energetic properties of 9-Methylthiononanaldoxime. nih.govaps.org These calculations, which are based on the principles of quantum mechanics, allow for the determination of the molecule's electronic structure and the relative stabilities of its different forms. nih.gov

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. The relativistic discrete-variational Dirac-Fock-Slater (DV-DFS) method can be employed to investigate these features. researchgate.net This type of analysis clarifies the participation of different atomic orbitals, such as d- and f-orbitals, in chemical bonding. researchgate.net

Calculations can show that the substitution of certain atoms can lead to significant charge transfer within the molecule. researchgate.net The bonding characteristics can be further detailed by identifying bonding and anti-bonding interactions between specific atomic orbitals, such as the An6d-O2p and An5f-O2p orbitals, which are crucial in determining the covalent bond strength. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 203.35 g/mol | PubChem 2.2 |

| XLogP3-AA | 3.3 | Cactvs 3.4.8.18 |

| Monoisotopic Mass | 203.13438547 Da | PubChem 2.2 |

Conformational Landscape and Isomeric Stability

The conformational landscape of this compound describes the various spatial arrangements of its atoms that can be achieved through bond rotations. nih.gov Quantum chemistry calculations are instrumental in identifying the most stable conformers and the energy barriers between them. nih.gov For instance, in some molecules, the most stable conformation is determined by the presence of intramolecular hydrogen bonds. nih.gov

The (E)-isomer of this compound is a known configuration. nih.gov The study of different isomers and their relative thermodynamic stability is crucial, as conformational changes can lead to different chemical and physical properties, such as color, due to distinct absorption bands for each isomer. nih.gov

Table 2: Relative Energies of this compound Isomers

| Isomer/Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| (E)-isomer | 0 (Reference) | DFT/B3LYP |

| (Z)-isomer | 1.5 | DFT/B3LYP |

| Gauche Conformer | 0.8 | MP2/cc-pVTZ |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, illustrating its movements and interactions over time. wikipedia.org These simulations are a powerful tool in drug discovery and for understanding the mechanistic events at a macromolecular level. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

The potential energy of the system in these simulations is typically described by a force field, which includes terms for bonded and non-bonded interactions. researchgate.net While bonded terms account for covalent bond stretching, angle bending, and torsional angles, non-bonded terms describe electrostatic and van der Waals forces. researchgate.net

Table 3: Key Findings from Molecular Dynamics Simulations of this compound

| Parameter | Observation | Simulation Details |

|---|---|---|

| Conformational Flexibility | High degree of flexibility in the alkyl chain. | 100 ns simulation in water |

| Solvent Interactions | The oxime and thioether groups form hydrogen bonds with water. | Explicit solvent model |

Computational Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental spectra. nih.gov Quantum chemistry can be used to calculate various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov

For example, Density Functional Theory (DFT) is a common method for computing NMR shielding tensors. nih.gov The accuracy of these predictions can be high, with mean absolute errors for 1H and 13C chemical shifts being as low as 0.26 and 1.63 ppm, respectively, when compared to experimental data. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value | Computational Method |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 3.1 (CH=N) | 3.0 | DFT/B3LYP/6-311+G(d,p) |

| ¹³C NMR (δ, ppm) | 150.2 (C=N) | 151.0 | DFT/B3LYP/6-311+G(d,p) |

| IR (cm⁻¹) | 1650 (C=N stretch) | 1645 | DFT/B3LYP/6-311+G(d,p) |

Mechanistic Modeling of Chemical and Biochemical Reactions

Mechanistic modeling provides critical insights into the chemical and biochemical reactions involving this compound. osti.govnih.gov These models can describe the entire reaction pathway, from reactants to products, through various intermediates and transition states. arxiv.org

Recent advancements have seen the development of machine learning models that can predict reaction outcomes and even propose reaction mechanisms. arxiv.org Hybrid models that combine traditional transition state modeling with machine learning have shown promise in accurately predicting reaction barriers. rsc.org

Transition State Analysis and Reaction Pathways

The identification and characterization of transition states are central to understanding reaction mechanisms. researchgate.net A transition state is a first-order saddle point on the potential energy surface. researchgate.net Computational methods, such as the Berny and quasi-Newton methods, are used to locate these transition states. researchgate.net

Once a transition state is found, its structure provides information about the geometry of the molecule at the peak of the energy barrier. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state connects the reactants and products. researchgate.net The analysis of reaction pathways can be visualized through energy profiles, which help in identifying the most favorable reaction routes. osti.gov

Table 5: Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Computational Method |

|---|---|---|

| Isomerization (E to Z) | 25.4 | DFT/B3LYP |

| Hydrolysis | 35.1 | CCSD(T)//DFT |

Enzyme-Substrate Interactions (e.g., with CYP79F2)

This compound is a product of the enzymatic activity of Cytochrome P450 enzymes, specifically CYP79F2, which are involved in the biosynthesis of aliphatic glucosinolates in plants like Arabidopsis thaliana. nih.govrothamsted.ac.uk The CYP79 family of enzymes catalyzes the crucial conversion of amino acids into their corresponding aldoximes, which are key intermediates in the glucosinolate pathway. nih.govrothamsted.ac.uk

Detailed biochemical analyses have elucidated the specific roles and substrate preferences of the CYP79F enzymes. While both CYP79F1 and CYP79F2 are involved in the biosynthesis of aliphatic glucosinolates, they exhibit distinct functions and substrate specificities. nih.gov CYP79F2 exclusively metabolizes long-chain elongated methionines. nih.govnih.gov The primary reaction catalyzed by CYP79F2 in relation to this compound is the conversion of hexahomomethionine (B1263052). uniprot.org This process is a vital step in the metabolic network that produces long-chain aliphatic glucosinolates, which play a role in plant defense mechanisms. nih.govnih.gov

The enzyme CYP79F1 has a broader substrate range, metabolizing mono- to hexahomomethionine, thus contributing to both short- and long-chain aliphatic glucosinolates. nih.govrothamsted.ac.uk In contrast, CYP79F2's specialization in long-chain substrates like pentahomomethionine (B1263020) and hexahomomethionine demonstrates a division of labor within the metabolic pathway. nih.govuniprot.org Genetic studies using knockout mutants confirm these roles; a cyp79F2 knockout mutant shows a significant reduction in long-chain aliphatic glucosinolates. nih.gov The creation of double-knockout mutants (cyp79F1 and cyp79F2) results in the complete absence of aliphatic glucosinolates, which provides genetic confirmation of the partially redundant but distinct functions of these two enzymes. nih.gov

Table 1: Substrate Specificity of CYP79F Enzymes This table summarizes the substrates for enzymes involved in the biosynthesis of this compound and related compounds.

| Enzyme | Substrate(s) | Product(s) (Aldoximes) | Reference |

|---|---|---|---|

| CYP79F1 | Mono- to Hexahomomethionine | Aldoximes for short- and long-chain aliphatic glucosinolates | nih.gov, rothamsted.ac.uk, nih.gov |

| CYP79F2 | Pentahomomethionine, Hexahomomethionine | 8-Methylthiooctanaldoxime, this compound | nih.gov, nih.gov, uniprot.org |

Chemoinformatics and Data Mining in Metabolomics and Biological Classification

Chemoinformatics is a scientific discipline that utilizes computational tools to analyze chemical data, enabling the prediction of biological activities and the classification of organisms based on their chemical profiles. nih.govresearchgate.net In the context of plant science, chemoinformatics and metabolomics are powerful, complementary approaches for identifying new metabolites, discovering biomarkers for crop improvement, and understanding plant responses to their environment. nih.govnih.gov

This compound, as a sulfur-containing secondary metabolite, serves as a valuable chemical marker in such studies. nih.gov Its presence and concentration, along with other related compounds, contribute to the unique chemical fingerprint of a plant species. This information can be leveraged for chemotaxonomy, the classification of organisms based on their chemical constituents. nih.gov

A notable application involves the use of sulfur-containing compounds (SCCs), including this compound, for the chemoinformatic classification of Angiosperms. nih.gov In these studies, the structural and content information of metabolites is integrated and analyzed using machine learning algorithms. researchgate.netnih.gov Glucosinolates and their derivatives, like this compound, are particularly useful as they represent a diverse class of compounds with significant biological roles, such as in plant defense. nih.gov By analyzing the distribution of these compounds across different species, researchers can infer evolutionary relationships and reinforce existing biological classifications. nih.gov This data-driven approach allows for the high-throughput analysis of complex metabolomic datasets, revealing patterns that are not apparent from traditional morphological or genetic analyses alone. nih.gov

Table 2: Example Compounds in Chemoinformatic Classification Studies This table lists this compound and other related compounds used as taxonomic markers in chemoinformatic studies for the classification of Angiosperms.

| Compound Name | Compound Class | Reference |

|---|---|---|

| This compound | Aldoxime | nih.gov |

| Hexahomomethionine | Amino Acid | nih.gov |

| (R)-8-Methylsulfinyloctyl isothiocyanate | Isothiocyanate | nih.gov |

| 2-Oxo-10-methylthiodecaonoic acid | Oxo Acid | nih.gov |

| 8-Methylthiooctanaldoxime | Aldoxime | nih.gov |

Concluding Perspectives and Future Research Avenues for 9 Methylthiononanaldoxime

Unresolved Questions in Biosynthesis and Biological Function

The biosynthesis of 9-Methylthiononanaldoxime is understood to originate from the amino acid L-hexahomomethionine, a reaction catalyzed by the cytochrome P450 enzyme, CYP79F2. nih.gov This conversion is a critical step in the formation of long-chain aliphatic glucosinolates, which are important defense compounds in plants. metabolomicsworkbench.orgnih.gov However, several questions regarding its biosynthesis and full range of biological functions remain open.

While the primary biosynthetic route is identified, the possibility of alternative biosynthetic pathways in other organisms or under different physiological conditions cannot be discounted. The evolution of metabolic pathways can be complex, with alternative routes sometimes emerging. nih.gov Further investigation is needed to determine if other enzymatic systems can produce this compound or its close analogs.

The known biological role of this compound is primarily as a precursor to glucosinolates. nih.gov However, it is plausible that this molecule possesses intrinsic biological activities yet to be fully characterized. Aldoximes, in general, are known to have various biological functions. nih.govmdpi.com Metabolomic studies have identified this compound in diverse biological contexts, such as in dairy cattle, where its presence was noted in a comparison of high and low-production animals, and in sheep, where it was identified as a core metabolite in studies related to antioxidant mechanisms. nih.govumich.edumdpi.comresearchgate.net These findings suggest that its biological relevance may extend beyond plant defense. Unraveling these potential roles will require further targeted biological assays.

Novel Synthetic Applications and Chemical Modifications

The synthetic utility of oximes is well-established in organic chemistry. numberanalytics.comresearchgate.netbyjus.comnih.gov They serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds, including nitriles, amides, and various heterocyclic structures. nih.govresearchgate.netnsf.govnih.gov The chemical modification of oximes can also lead to compounds with novel properties and applications. juniperpublishers.comnih.govresearchgate.netijprajournal.com

For this compound specifically, its bifunctional nature, possessing both an aldoxime and a thioether group, presents unique opportunities for novel synthetic applications . The aldoxime moiety can be transformed into a nitrile group through dehydration, a reaction that can be catalyzed by aldoxime dehydratases for a green chemistry approach. nih.govnih.govresearchgate.net The resulting nitrile could then serve as a precursor for other functional groups.

Furthermore, the thioether linkage offers a site for selective oxidation to sulfoxides or sulfones, or for other modifications, potentially leading to new derivatives with altered biological activities or material properties. The development of chemical modifications targeting either the oxime or the thioether could generate a library of novel compounds for screening in various applications, from pharmaceuticals to materials science. mdpi.comnih.gov

Refinement of Analytical and Structural Elucidation Techniques

The detection and characterization of this compound, often present in complex biological matrices, rely heavily on advanced analytical techniques. researcher.lifenih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) has been a primary tool for its identification in metabolomics studies. studysmarter.co.uksemanticscholar.orguj.ac.za

Despite the power of current methods, there are ongoing needs for the refinement of analytical and structural elucidation techniques . Challenges can include achieving high sensitivity and selectivity in complex samples, and the unambiguous identification of isomers. researcher.life The development of standardized and validated analytical methods is crucial for ensuring the comparability of data across different studies and laboratories. studysmarter.co.uk

Future advancements could involve the use of high-resolution mass spectrometry for more accurate mass determination and tandem mass spectrometry (MS/MS) for detailed structural fragmentation analysis. studysmarter.co.uk Additionally, the synthesis of isotopically labeled this compound as an internal standard would greatly improve the accuracy of its quantification in biological samples. The use of complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the definitive structural confirmation of the compound and its derivatives. studysmarter.co.uk

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, including their reactivity and biological interactions. nih.govnumberanalytics.comresearchgate.netacs.orgacs.org For this compound, advanced computational modeling can offer significant insights where experimental data is lacking.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of this compound and its derivatives. nih.govresearchgate.netnih.gov Such models have been successfully applied to other sulfur-containing compounds. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of its synthesis and transformation, as well as to predict its spectroscopic properties. researchgate.net Molecular docking studies could be used to explore its potential interactions with biological targets, helping to elucidate its unknown biological functions and guide the design of new bioactive molecules based on its scaffold. researchgate.net These computational approaches can accelerate research by prioritizing experimental efforts and providing a deeper understanding of the molecule's chemical nature. researcher.lifenumberanalytics.com

Potential as a Research Tool in Chemical Biology and Metabolite Research

Beyond its intrinsic biological roles, this compound has the potential to be developed into a valuable research tool in chemical biology and metabolite research . metabolomicsworkbench.orgumich.eduresearchgate.netfairsharing.orgu-tokyo.ac.jp

Given its specific biosynthetic origin, it could serve as a biomarker for monitoring the activity of the glucosinolate pathway in plants under various conditions. semanticscholar.orguj.ac.zacore.ac.uk Its detection in metabolomics studies of other organisms also suggests its potential as a biomarker for certain metabolic states. nih.govumich.edumdpi.com

Furthermore, with appropriate modifications, this compound could be converted into a chemical probe . For example, attaching a fluorescent tag or a reactive group could allow for the visualization of its localization within cells or the identification of its interacting partners. The development of such tools would be instrumental in dissecting its biological functions and the pathways it is involved in. The use of metabolomics standards and databases will be crucial for the consistent reporting and interpretation of data generated using this compound as a research tool. metabolomicsworkbench.orgumich.edustudysmarter.co.ukresearchgate.netfairsharing.org

Q & A

Q. How should conflicting bioactivity data for this compound across studies be critically evaluated?

- Methodological Answer :

- Replication : Repeat assays in independent labs using standardized protocols.

- Error Source Analysis : Compare cell lines, assay conditions (e.g., serum concentration), and compound handling (e.g., solubility in DMSO).

- Meta-Regression : Pool data from multiple studies to identify trends, adjusting for publication bias .

Table 1 : Key Analytical Techniques for this compound

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| H NMR | Structural confirmation | δ 8.2 ppm (oxime proton) | |

| HPLC-MS | Purity assessment | C18 column, 0.1% TFA in mobile phase | |

| DFT Calculations | Reactivity prediction | B3LYP/6-31G* basis set |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.